4-Imidazolone

描述

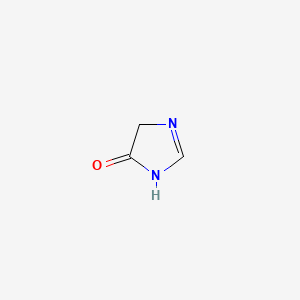

Imidazolone belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. Imidazolone is soluble (in water) and a very weakly acidic compound (based on its pKa). Imidazolone has been primarily detected in blood. Within the cell, imidazolone is primarily located in the cytoplasm.

1,5-dihydro-4H-imidazol-4-one is an imidazolinone.

科学研究应用

Medicinal Applications

1. Anticancer Activity

Recent studies have demonstrated that 4-imidazolone derivatives exhibit potent anticancer properties. For instance, a specific compound known as 9r has shown remarkable effectiveness against colorectal cancer cell lines HCT116 and SW620 by inducing apoptosis through the mitochondrial pathway. This mechanism involves the generation of reactive oxygen species (ROS), which activates the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to cell death . The ability of this compound derivatives to modulate apoptotic pathways positions them as promising candidates for cancer therapeutics.

2. Agonists for Hormonal Receptors

This compound compounds have also been investigated as agonists for human parathyroid hormone receptor 1 (hPTHR1), which is crucial for treating hypoparathyroidism. A notable study detailed the synthesis of various imidazol-4-ones that demonstrated agonistic activity on this receptor, with one analogue currently undergoing phase 1 clinical trials . This highlights the potential of this compound in developing targeted therapies for endocrine disorders.

3. Broad-Spectrum Antimicrobial Agents

The imidazolone scaffold has been recognized for its antimicrobial properties. Research indicates that certain derivatives can effectively inhibit the growth of various bacterial strains, suggesting their utility in developing new antibiotics . The structural diversity offered by imidazolones allows for modifications that can enhance their antimicrobial efficacy.

Agricultural Applications

1. Herbicides

In agricultural chemistry, this compound derivatives have been identified as potent broad-spectrum herbicides. Their ability to inhibit specific biological pathways in plants makes them valuable tools in crop management . The development of these compounds can lead to more effective and environmentally friendly herbicide options.

Synthetic Methodologies

1. Synthesis of Natural Products

The synthesis of (4H)-imidazol-4-ones has been pivotal in the total synthesis of various natural products. Researchers have employed these compounds as scaffolds to construct complex natural molecules, demonstrating their versatility in synthetic organic chemistry . The methodologies developed for synthesizing this compound derivatives often involve innovative cyclization reactions that yield high purity and yield.

2. Peptide Modifications

Recent advancements have introduced this compound as a bioisostere for amide bonds within peptide backbones. This modification enhances the conformational stability of peptides and may improve their pharmacological properties . The incorporation of imidazolones into peptide structures opens new avenues for drug design and development.

Summary of Findings

The applications of this compound span multiple domains, including medicinal chemistry, agriculture, and synthetic methodologies. Its role as an anticancer agent, hormonal receptor agonist, antimicrobial compound, herbicide, and a versatile building block in organic synthesis underscores its significance in contemporary research.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity (e.g., compound 9r), hormonal receptor agonists |

| Agriculture | Broad-spectrum herbicides |

| Synthetic Chemistry | Synthesis of natural products, peptide modifications |

属性

IUPAC Name |

1,4-dihydroimidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-1-4-2-5-3/h2H,1H2,(H,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAMSDWKXXPUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274272 | |

| Record name | 4-imidazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imidazolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1968-28-1 | |

| Record name | 2-Imidazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1968-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC382330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-imidazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。